(2S)-1-[(Benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid (2S)-1-[(Benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 104261-79-2
VCID: VC0027679
InChI: InChI=1S/C17H15NO4/c19-16(20)15-10-13-8-4-5-9-14(13)18(15)17(21)22-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,20)/t15-/m0/s1
SMILES: C1C(N(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O
Molecular Formula: C17H15NO4
Molecular Weight: 297.3 g/mol

(2S)-1-[(Benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid

CAS No.: 104261-79-2

Main Products

VCID: VC0027679

Molecular Formula: C17H15NO4

Molecular Weight: 297.3 g/mol

(2S)-1-[(Benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid - 104261-79-2

CAS No. 104261-79-2
Product Name (2S)-1-[(Benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid
Molecular Formula C17H15NO4
Molecular Weight 297.3 g/mol
IUPAC Name (2S)-1-phenylmethoxycarbonyl-2,3-dihydroindole-2-carboxylic acid
Standard InChI InChI=1S/C17H15NO4/c19-16(20)15-10-13-8-4-5-9-14(13)18(15)17(21)22-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,20)/t15-/m0/s1
Standard InChIKey BSOYWTITVKXHLM-HNNXBMFYSA-N
Isomeric SMILES C1[C@H](N(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O
SMILES C1C(N(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O
Canonical SMILES C1C(N(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O
PubChem Compound 6932064
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator